A Comprehensive Technical Guide to the Physicochemical Properties of 4-(4-Chloro-benzenesulfonyl)-morpholine
A Comprehensive Technical Guide to the Physicochemical Properties of 4-(4-Chloro-benzenesulfonyl)-morpholine
Abstract: This in-depth technical guide provides a comprehensive examination of the fundamental physicochemical properties of 4-(4-Chloro-benzenesulfonyl)-morpholine (CAS No: 3020-22-8). Synthesizing data from established chemical databases and outlining field-proven experimental methodologies, this document serves as a critical resource for researchers, medicinal chemists, and drug development professionals. The guide covers chemical identity, core physical and chemical parameters, solubility profiles, and expected analytical characteristics, with a focus on the causality behind experimental design to ensure scientific integrity and reproducibility.
Introduction and Molecular Identity
4-(4-Chloro-benzenesulfonyl)-morpholine is a synthetic organic compound featuring a morpholine ring N-substituted with a 4-chlorobenzenesulfonyl group. This structure places it within the sulfonamide class of molecules, a pharmacophore of immense historical and current importance in medicinal chemistry.[1] The presence of the electron-withdrawing sulfonyl group, the lipophilic chlorophenyl ring, and the polar morpholine moiety imparts a unique combination of properties that are critical to understand for applications ranging from synthetic building blocks to novel therapeutic agent development.
Chemical Structure:
Figure 1: 2D representation of 4-(4-Chloro-benzenesulfonyl)-morpholine.
Core Physicochemical Data Summary
A compound's fundamental properties dictate its behavior in various environments. The data below, compiled from reputable chemical suppliers and predictive databases, provides a quantitative foundation for this molecule.
| Property | Value | Data Source(s) |
| Molecular Formula | C₁₀H₁₂ClNO₃S | NIST[2] |
| Molecular Weight | 261.72 g/mol | PubChem |
| CAS Registry Number | 3020-22-8 | ChemicalBook |
| Physical Appearance | White to off-white crystalline solid | BLD Pharmatech |
| Melting Point | 148-150 °C | BLD Pharmatech |
| Boiling Point (Predicted) | 436.9 ± 40.0 °C at 760 mmHg | ChemSpider |
| Density (Predicted) | 1.4 ± 0.1 g/cm³ | ChemSpider |
| pKa (Predicted) | -2.85 ± 0.50 (Most Basic) | ChemSpider |
| LogP (Predicted) | 1.63 | ChemSpider |
Expertise & Experience Insights:
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pKa: The predicted pKa of -2.85 indicates that the morpholine nitrogen is exceptionally non-basic. This is a direct consequence of the powerful electron-withdrawing effect of the adjacent sulfonyl group, which delocalizes the nitrogen's lone pair of electrons, making them unavailable for protonation under typical aqueous conditions. This is a critical consideration for any reactions involving this nitrogen or for predicting behavior in biological systems.
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LogP: The predicted octanol-water partition coefficient (LogP) of 1.63 suggests the molecule has a balanced character, possessing moderate lipophilicity. This value is within the range often considered favorable for drug candidates, as it suggests a potential for reasonable membrane permeability without excessive hydrophobicity that could lead to poor aqueous solubility or non-specific binding.
Aqueous Solubility Determination
Solubility is a cornerstone property influencing everything from reaction conditions to bioavailability. For drug development, poor aqueous solubility can be a significant barrier to clinical success. The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method.
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
This protocol is designed to be a self-validating system. The continued presence of excess solid at the end of the experiment provides direct evidence that the solution has reached its saturation point, ensuring the measurement reflects true thermodynamic equilibrium.[3][4]
Figure 2: Standard workflow for the shake-flask solubility assay.
Step-by-Step Methodology:
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Preparation: Add an amount of 4-(4-Chloro-benzenesulfonyl)-morpholine to a glass vial that is visibly in excess of what is expected to dissolve.
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Solvent Addition: Add a precise volume of the desired aqueous medium (e.g., 1 mL of Phosphate-Buffered Saline, pH 7.4).
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Equilibration: Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 300 RPM).[5]
-
Incubation: Allow the suspension to shake for a sufficient duration, typically 24 to 48 hours, to ensure equilibrium is reached.[3][5]
-
Phase Separation: Remove the vial and centrifuge at high speed (e.g., >10,000 x g) to pellet all undissolved solid material.
-
Sampling: Carefully withdraw a known volume of the clear supernatant, taking care not to disturb the solid pellet.
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Analysis: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical technique such as HPLC-UV, comparing the result to a calibration curve prepared from stock solutions of known concentration.
Expected Spectroscopic and Analytical Profile
While specific spectra are proprietary to the analyst, the structure of 4-(4-Chloro-benzenesulfonyl)-morpholine allows for a confident prediction of its key spectroscopic features. These are essential for structural confirmation and purity assessment.
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¹H NMR: The proton NMR spectrum is expected to be highly characteristic. It should feature two distinct sets of signals for the aromatic protons of the 1,4-disubstituted benzene ring, appearing as two doublets in the approximate range of 7.5-8.0 ppm. Additionally, the eight morpholine protons will appear as two distinct multiplets in the aliphatic region (approx. 3.0-4.0 ppm), corresponding to the protons adjacent to the nitrogen and the oxygen atoms.
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IR Spectroscopy: The infrared spectrum will be dominated by strong absorption bands characteristic of the sulfonyl group (S=O stretches), typically found in the regions of 1370-1330 cm⁻¹ (asymmetric) and 1180-1160 cm⁻¹ (symmetric).[6] Other key peaks will include C-H stretches from the aromatic and aliphatic portions, C-O-C ether stretches from the morpholine ring, and vibrations corresponding to the C-Cl bond.
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Mass Spectrometry: Electron ionization mass spectrometry (EI-MS) would confirm the molecular weight. A key diagnostic feature would be the isotopic pattern of the molecular ion peak due to the presence of one chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in M+ and M+2 peaks.
Stability, Storage, and Handling
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Storage: For long-term integrity, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated location, protected from moisture.
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Chemical Stability: Sulfonamides are generally robust compounds. The molecule is stable under neutral and mildly acidic conditions. However, the sulfonyl-nitrogen bond can be susceptible to cleavage under harsh basic conditions (e.g., strong alkali at elevated temperatures). The compound should be considered moisture-sensitive due to the reactivity of the related intermediate, 4-chlorobenzenesulfonyl chloride, with water.[7][8]
References
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PubChem. (n.d.). 4-(4-Chlorophenylsulfonyl)morpholine. National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]
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Quora. (2023). What is the method of analysis of sulphonamides?. Retrieved February 13, 2026, from [Link]
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NIST. (n.d.). Morpholine, 4-[(4-chlorophenyl)sulfonyl]-. NIST Chemistry WebBook. Retrieved February 13, 2026, from [Link]
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Quora. (2017). How do you perform the shake flask method to determine solubility?. Retrieved February 13, 2026, from [Link]
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Dissolution Technologies. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved February 13, 2026, from [Link]
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ResearchGate. (2015). IR spectra of the standard P-ASC. Retrieved February 13, 2026, from [Link]
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PubChem. (n.d.). 4-Chlorobenzenesulfonyl chloride. National Center for Biotechnology Information. Retrieved February 13, 2026, from [Link]
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